3,5-Difluorobenzoic acid has been explored as a reactant in Rh(III)-catalyzed regioselective heterocyclization reactions. This research investigated the reaction between benzoic acids and acrylates to produce phthalides using water as the solvent. The study found that 3,5-difluorobenzoic acid was an effective reactant for this transformation, yielding the desired phthalides in good yields. Source: ChemicalBook:
The formation of dimers by 3,5-difluorobenzoic acid has been of interest to researchers studying hydrogen bonding. These dimers are stabilized by hydrogen bonds between the carboxyl groups of the acid molecules. This research provides insights into the nature of hydrogen bonding interactions in aromatic carboxylic acids. Source: Sigma-Aldrich:
3,5-Difluorobenzoic acid is an aromatic carboxylic acid characterized by the presence of two fluorine atoms at the 3 and 5 positions of the benzene ring. Its molecular formula is CHFO, and it has a molecular weight of approximately 158.1 g/mol. This compound typically appears as white to pale yellow solid crystals with a melting point ranging from 121 °C to 124 °C . The compound is known for its strong acidity, with a predicted pKa value of about 3.52, making it useful in various
Additionally, it can undergo dimerization through hydrogen bonding between carboxyl groups, forming stable dimers .
Research indicates that 3,5-difluorobenzoic acid exhibits various biological activities. It has been studied for its potential as an antibacterial agent and its role in enzyme inhibition. Specifically, it can act as a selective inhibitor for certain enzymes involved in metabolic pathways. Its unique structure allows it to interact with biological targets effectively, although more studies are needed to fully understand its pharmacological potential .
There are multiple synthetic routes for producing 3,5-difluorobenzoic acid. Some notable methods include:
Each method offers different yields and purity levels, with the first method being particularly noted for its efficiency and green chemistry approach .
3,5-Difluorobenzoic acid finds applications in various fields:
It is also employed in research settings for studying reaction mechanisms and enzyme interactions .
Studies on the interactions of 3,5-difluorobenzoic acid have demonstrated its ability to form complexes with metal ions and other organic molecules. These interactions are crucial for understanding its role in catalysis and biological systems. For example, it has been shown to stabilize certain metal complexes that can catalyze organic transformations .
Furthermore, membrane inlet mass spectrometry has been employed to study its behavior in aqueous environments, highlighting its potential for environmental monitoring .
Several compounds share structural similarities with 3,5-difluorobenzoic acid. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2,4-Difluorobenzoic Acid | CHFO | Different fluorine substitution pattern affects reactivity |
3-Fluorobenzoic Acid | CHFO | Only one fluorine atom; different acidity and reactivity |
Benzoic Acid | CHO | No fluorine substitutions; serves as a baseline for comparison |
Uniqueness of 3,5-Difluorobenzoic Acid:
3,5-Difluorobenzoic acid possesses the molecular formula C₇H₄F₂O₂, which indicates the presence of seven carbon atoms, four hydrogen atoms, two fluorine atoms, and two oxygen atoms in its molecular structure [1] [2]. The compound has a molecular weight of 158.1 grams per mole, which has been consistently reported across multiple chemical databases and suppliers [1] [2] [3]. This molecular weight reflects the contribution of all constituent atoms, with the two fluorine substituents adding significant mass to the basic benzoic acid framework [3].
The precise molecular weight of 158.102 grams per mole has been determined through high-resolution mass spectrometry techniques [2]. This value is critical for analytical chemistry applications and quantitative analysis procedures involving this compound [3].
The International Union of Pure and Applied Chemistry (IUPAC) designation for this compound is 3,5-difluorobenzoic acid [3]. This nomenclature system identifies the substitution pattern on the benzene ring, where fluorine atoms occupy the meta positions (positions 3 and 5) relative to the carboxylic acid functional group [4].
Several alternative designations are recognized in chemical literature and commercial databases. The compound is also known as benzoic acid, 3,5-difluoro-, which represents the systematic Chemical Abstracts Service naming convention [1] [4]. Additional synonyms include 3,5-difluorophenylcarboxylic acid and various commercial designations such as RARECHEM AL BO 0255 and TIMTEC-BB SBB006663 [1] [5].
The Chemical Abstracts Service (CAS) Registry Number for 3,5-difluorobenzoic acid is 455-40-3, which serves as a unique identifier in chemical databases worldwide [1] [4] [3]. The European Community number is 610-261-8, providing additional regulatory identification [4] [5].
The Simplified Molecular Input Line Entry System (SMILES) notation for 3,5-difluorobenzoic acid is C1=C(C=C(C=C1F)F)C(=O)O [3]. This linear representation describes the aromatic ring structure with fluorine substituents at positions 3 and 5, and the carboxylic acid functional group at position 1 [3].
The International Chemical Identifier (InChI) provides a more detailed structural description: InChI=1S/C7H4F2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11) [4] [5]. This standardized representation includes connectivity information and hydrogen atom positions [4].
The InChI Key, which serves as a hashed version of the full InChI, is GONAVIHGXFBTOZ-UHFFFAOYSA-N [1] [4] [3]. This condensed identifier facilitates database searches and structural comparisons across different chemical information systems [4] [3].
3,5-Difluorobenzoic acid typically appears as a white to pale yellow crystalline solid at room temperature [1] [6]. Some commercial suppliers describe the appearance as white to amber to dark purple powder or crystal, indicating potential variation depending on purity and storage conditions [6]. The compound exists in a solid physical state under standard atmospheric conditions [6].
The crystalline nature of 3,5-difluorobenzoic acid has been documented in crystallographic studies, where single crystals exhibit unique mechanical properties including superelastic behavior under mechanical twinning conditions [7]. This unusual property distinguishes it from typical organic crystalline materials [7].
The melting point of 3,5-difluorobenzoic acid has been consistently reported as 121-123°C across multiple sources [1] [8] [6]. More precise measurements indicate a range of 121.0 to 124.0°C, with some sources citing a specific value of 122°C [3] [6]. This melting point range reflects the high degree of crystalline order and intermolecular hydrogen bonding present in the solid state [1].
The predicted boiling point for 3,5-difluorobenzoic acid is 243.2±20.0°C at standard atmospheric pressure [1] [8]. This relatively high boiling point is characteristic of aromatic carboxylic acids and reflects the strong intermolecular forces, including hydrogen bonding between carboxylic acid groups [1].
Property | Value | Conditions |
---|---|---|
Melting Point | 121-123°C | Atmospheric pressure |
Boiling Point | 243.2±20.0°C | Predicted, 760 mmHg |
Flash Point | 100.9°C | Standard conditions |
3,5-Difluorobenzoic acid demonstrates variable solubility characteristics depending on the solvent system employed [1]. The compound is soluble in chloroform, indicating compatibility with moderately polar organic solvents [1]. It shows slight solubility in methanol, suggesting limited dissolution in polar protic solvents [1].
The solubility profile reflects the dual nature of the molecule, containing both the polar carboxylic acid functional group and the relatively nonpolar fluorinated aromatic ring system [1]. This amphiphilic character influences its behavior in different solvent environments and affects its potential applications in various chemical processes [1].
The estimated density of 3,5-difluorobenzoic acid is 1.3486 grams per cubic centimeter [1] [5]. This relatively high density compared to non-fluorinated benzoic acid derivatives is attributed to the presence of fluorine atoms, which contribute significant atomic mass while occupying relatively small volumes [1] [5].
Additional physical parameters include the storage temperature recommendation of room temperature in a sealed, dry environment [1]. The compound should be maintained in cool, dark conditions below 15°C for optimal stability according to some suppliers [6].
3,5-Difluorobenzoic acid exhibits a predicted pKa value of 3.52±0.10, indicating its behavior as a moderately strong organic acid [1]. This pKa value is lower than that of unsubstituted benzoic acid, reflecting the electron-withdrawing effect of the fluorine substituents [1]. The presence of two fluorine atoms in meta positions relative to the carboxylic acid group enhances the acidity through inductive electron withdrawal [1].
The ionization constant derived from this pKa value demonstrates that 3,5-difluorobenzoic acid will be significantly ionized in aqueous solutions at physiological pH values [1]. This property influences its behavior in biological and environmental systems [1].
The carboxylic acid functional group in 3,5-difluorobenzoic acid undergoes typical acid-base equilibrium reactions in aqueous solution [1]. The compound can donate a proton to form the corresponding carboxylate anion, with the equilibrium position influenced by solution pH and the presence of other ionic species [1].
In polar protic solvents, the carboxylic acid group can participate in hydrogen bonding interactions, affecting both solubility and reactivity patterns [1]. The electron-withdrawing fluorine substituents stabilize the conjugate base (carboxylate anion) through resonance and inductive effects, contributing to the enhanced acidity compared to unsubstituted benzoic acid [1].
¹H Nuclear Magnetic Resonance spectroscopy of 3,5-difluorobenzoic acid in deuterated chloroform reveals characteristic patterns consistent with the substituted aromatic structure [9] [10]. The aromatic protons appear in the range of 7.0-7.7 parts per million, with specific peaks observed at 7.649, 7.643, 7.637, and other positions reflecting the complex coupling patterns between aromatic protons and fluorine nuclei [9] [10].
The carboxylic acid proton typically appears as a broad singlet at approximately 11.6 parts per million, significantly downfield due to the deshielding effect of the carboxyl oxygen atoms [9] [10]. The integration ratios confirm the presence of two equivalent aromatic protons and one carboxylic acid proton, consistent with the symmetrical substitution pattern [9] [10].
Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
---|---|---|---|
11.57 | Broad singlet | 1H | Carboxylic acid proton |
7.60-7.65 | Complex multiplet | 2H | Aromatic protons |
7.05-7.10 | Complex multiplet | 1H | Aromatic proton (H-4) |
Mass spectrometry analysis of 3,5-difluorobenzoic acid shows the molecular ion peak at mass-to-charge ratio 158, corresponding to the molecular weight [10] [11]. The base peak appears at m/z 141, representing the loss of the hydroxyl group (OH, 17 mass units) from the molecular ion [10] [11].
Significant fragment peaks include m/z 113 at 72.8% relative intensity and m/z 141 at 100% relative intensity [10] [11]. The fragmentation pattern m/z 63 at 25.2% intensity likely corresponds to fluorinated aromatic fragments [10] [11]. Additional minor fragments appear at m/z 94, 93, and other positions, reflecting various bond cleavage processes typical of substituted benzoic acids [10] [11].
The presence of fluorine atoms influences the fragmentation pathways, with characteristic neutral losses and rearrangement reactions observed in the mass spectral data [10] [11].
Infrared spectroscopy of 3,5-difluorobenzoic acid reveals characteristic absorption bands associated with the functional groups present in the molecule [12]. The carboxylic acid group displays typical C=O stretching vibrations in the region around 1679-1701 wavenumbers, with variations depending on the solid-state environment and hydrogen bonding interactions [12].
Aromatic C=C stretching vibrations appear in the 1400-1600 wavenumbers region, while C-F stretching modes are typically observed in the 1000-1300 wavenumbers range [12]. The broad O-H stretching vibration of the carboxylic acid group appears in the 2500-3500 wavenumbers region [12].
3,5-Difluorobenzoic acid exhibits characteristic ultraviolet absorption properties typical of substituted aromatic compounds [12] [13] [14]. The compound shows absorption in the ultraviolet region, with the exact wavelength maxima dependent on the solvent environment [15].
Fluorinated aromatic carboxylic acids generally display absorption bands in the 250-300 nanometer range, corresponding to π→π* electronic transitions in the aromatic system [13] [14]. The presence of fluorine substituents can influence both the position and intensity of these absorption bands through electronic effects [15].
Irritant